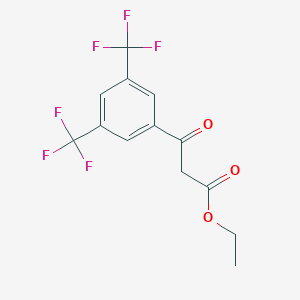

3-(3,5-bis(trifluorometil)fenil)-3-oxopropanoato de etilo

Descripción general

Descripción

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been identified as a potential lead compound in pharmaceutical research:

Anticancer Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities. Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through specific molecular interactions. A study demonstrated its effectiveness against various cancer cell lines, indicating that further exploration could lead to the development of new anticancer agents .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Its lipophilic nature allows it to penetrate cell membranes effectively, which may enhance its efficacy against bacterial and fungal pathogens. Case studies have reported successful inhibition of microbial growth in vitro, suggesting potential for therapeutic use in infectious diseases .

Materials Science

In materials science, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is being explored for its unique properties:

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit improved thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Nanocomposites

Research has indicated that incorporating this compound into nanocomposites can enhance their mechanical properties. The trifluoromethyl groups contribute to the overall strength and durability of the material, making it ideal for high-performance applications .

Environmental Science

The environmental implications of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate are also noteworthy:

Pollutant Degradation

Studies have suggested that this compound can be used in the degradation of environmental pollutants. Its chemical structure allows it to interact with various contaminants, potentially facilitating their breakdown in soil and water systems .

Bioremediation

The compound's properties may also be harnessed in bioremediation efforts to clean up contaminated sites. Its ability to enhance microbial activity could be beneficial in restoring ecosystems affected by industrial waste .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the effects of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate on breast cancer cell lines. Results indicated significant reduction in cell viability at certain concentrations, suggesting a mechanism involving apoptosis induction.

- Antimicrobial Efficacy : A comparative analysis of various trifluoromethylated compounds showed that Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate exhibited superior antimicrobial activity against Staphylococcus aureus and Candida albicans.

Mecanismo De Acción

Target of Action

It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Mode of Action

It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Pharmacokinetics

It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .

Result of Action

It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Action Environment

It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .

Cellular Effects

In terms of cellular effects, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .

Molecular Mechanism

The molecular mechanism of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with other trifluoromethyl-substituted compounds, such as:

3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the ester and keto functionalities.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the ester and keto groups.

3,5-Bis(trifluoromethyl)phenyl ethanol: Features a hydroxyl group instead of the ester and keto groups.

Actividad Biológica

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate, also known by its CAS number 175278-02-1, is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10F6O3

- Molecular Weight : 328.207 g/mol

- Density : 1.361 g/cm³

- Boiling Point : 250.4 °C at 760 mmHg

- Flash Point : 102.2 °C

These properties indicate that the compound is a stable organic molecule with significant potential for various applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Research has indicated that derivatives of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate possess antimicrobial properties. A study focusing on the synthesis of similar compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential for development into new antimicrobial agents .

Anticancer Potential

The compound's structural features, particularly the trifluoromethyl groups, have been linked to enhanced biological activity. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit the growth of breast and prostate cancer cells .

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate operates through several mechanisms:

- Enzyme Interaction : The compound has been reported to interact with various enzymes, potentially inhibiting or activating them. This interaction can lead to altered metabolic pathways within cells.

- Cell Signaling Pathways : It influences key cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies have shown that it can modulate the expression of genes involved in cell cycle regulation and stress response .

- Biochemical Pathways : The compound is involved in several biochemical pathways, including those related to oxidative stress and inflammation. Its derivatives have been synthesized to enhance these effects for therapeutic purposes .

Case Study 1: Anticancer Activity

In a recent study, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 25 | Cell cycle arrest |

| A549 (Lung) | 20 | Reactive oxygen species |

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL, highlighting its potential as a new antimicrobial agent .

Propiedades

IUPAC Name |

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYPSPFMRZTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381914 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-02-1 | |

| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.